![molecular formula C22H29N5O3 B2934837 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838851-04-0](/img/structure/B2934837.png)
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Description
The compound “8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C22H29N5O3 . It has an average mass of 411.497 Da and a monoisotopic mass of 411.227051 Da .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a purine-2,6-dione core, a morpholinyl group, and a phenylethyl group . The morpholinyl group is attached to the purine core via a methylene bridge .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 598.9±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 89.2±3.0 kJ/mol and a flash point of 316.0±32.9 °C . The compound has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Pharmacological Applications
Research on compounds with similar structural attributes, including purine derivatives, has been extensive in pharmacology, particularly in exploring their bronchodilatory, anti-inflammatory, and neurotransmission-modulating effects. For example, studies on theophylline derivatives have shown efficacy in blocking exercise-induced reduction in FEV1, indicating their potential as bronchodilators in managing asthma and COPD (Cho Yw et al., 1981). Such findings underscore the significance of purine analogs in developing respiratory disease treatments.
Biochemical Applications
In biochemistry, the focus has been on understanding the metabolism and physiological effects of purine derivatives. For instance, research into the metabolic profiling of thiopurines in inflammatory bowel disease patients highlighted the variability in metabolite profiles and its implications for drug efficacy and disease mechanism insights (Haglund S et al., 2013). Such studies are crucial for personalized medicine, offering pathways to tailor drug regimens based on metabolic responses.
Environmental and Occupational Health
Investigations into the environmental and occupational health aspects of chemical exposure, like trichloroethylene, reveal the systemic impact of toxic substances on metabolic pathways, including purine metabolism (Walker D et al., 2016). These studies contribute to understanding the environmental determinants of health and the molecular mechanisms underlying chemical toxicity.
properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-12-26(13-16(2)30-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)11-10-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRABKRZVUACEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
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